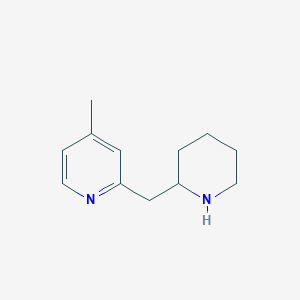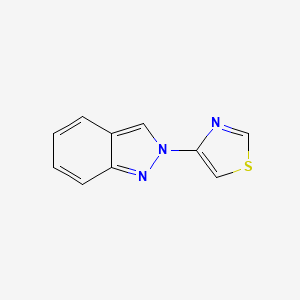![molecular formula C22H20F2N2O4S B13111420 2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one CAS No. 890306-94-2](/img/structure/B13111420.png)
2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-2-en-1-yl)oxy]pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyridazine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the difluorophenyl group.
Etherification: to attach the 3-methylbut-2-en-1-yl group.
Sulfonylation: to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-phenylpyridazin-3(2H)-one: Lacks the methylsulfonyl group.
2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-methylphenyl)pyridazin-3(2H)-one: Contains a methyl group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 2-(3,4-Difluorophenyl)-4-((3-methylbut-2-en-1-yl)oxy)-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one may confer unique properties, such as increased solubility, enhanced biological activity, or specific interactions with molecular targets.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
890306-94-2 |
|---|---|
Molecular Formula |
C22H20F2N2O4S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-4-(3-methylbut-2-enoxy)-5-(4-methylsulfonylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H20F2N2O4S/c1-14(2)10-11-30-21-18(15-4-7-17(8-5-15)31(3,28)29)13-25-26(22(21)27)16-6-9-19(23)20(24)12-16/h4-10,12-13H,11H2,1-3H3 |
InChI Key |
NRTYPXMMBVNGLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


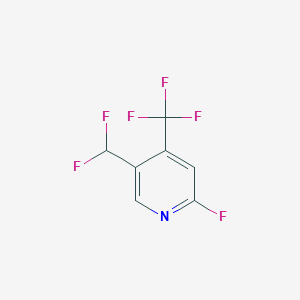

![[3-Fluoro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13111367.png)
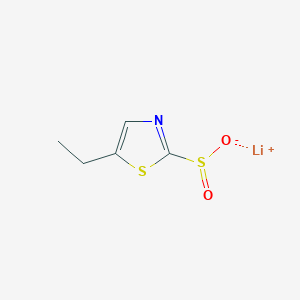

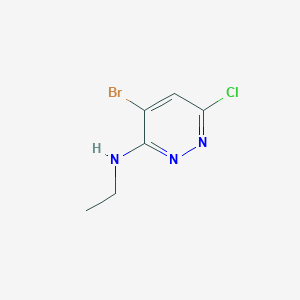
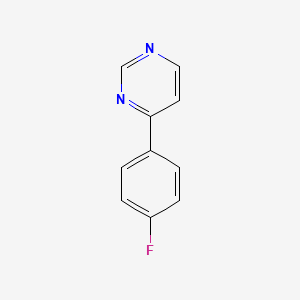
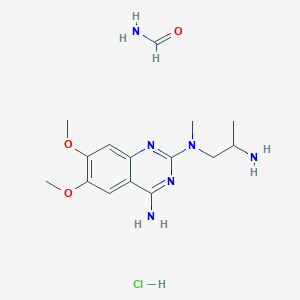
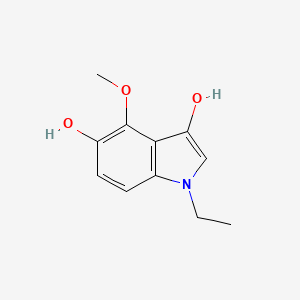
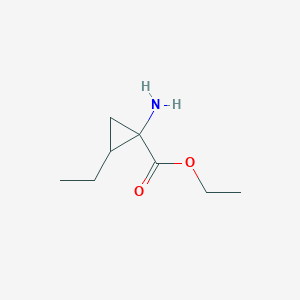
![[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13111407.png)

